molecular formula C8H15NO4 B159091 (1S,6R,7S,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol CAS No. 130983-46-9

(1S,6R,7S,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol

Cat. No.: B159091
CAS No.: 130983-46-9
M. Wt: 189.21 g/mol
InChI Key: JDVVGAQPNNXQDW-FMGWEMOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is characterized by its octahydroindolizine core structure, which is a bicyclic system containing nitrogen and four hydroxyl groups

Preparation Methods

The synthesis of (1S,6R,7S,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol involves several steps. One common synthetic route includes the reduction of indolizine derivatives followed by hydroxylation. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and hydroxylation can be achieved using oxidizing agents like osmium tetroxide or hydrogen peroxide . Industrial production methods may involve more scalable processes, such as catalytic hydrogenation and enzymatic hydroxylation, to achieve higher yields and purity.

Chemical Reactions Analysis

(1S,6R,7S,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol undergoes various chemical reactions, including:

Scientific Research Applications

(1S,6R,7S,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,6R,7S,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol involves its interaction with specific molecular targets. For instance, as a glycosidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in carbohydrates. This inhibition can modulate various biological pathways, including those involved in glucose metabolism and viral replication .

Comparison with Similar Compounds

(1S,6R,7S,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol can be compared with other similar compounds such as:

Properties

CAS No.

130983-46-9

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

(1S,6R,7S,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol

InChI

InChI=1S/C8H15NO4/c10-4-1-2-9-3-5(11)7(12)8(13)6(4)9/h4-8,10-13H,1-3H2/t4-,5+,6+,7-,8+/m0/s1

InChI Key

JDVVGAQPNNXQDW-FMGWEMOISA-N

Isomeric SMILES

C1CN2C[C@H]([C@@H]([C@@H]([C@H]2[C@H]1O)O)O)O

SMILES

C1CN2CC(C(C(C2C1O)O)O)O

Canonical SMILES

C1CN2CC(C(C(C2C1O)O)O)O

Synonyms

1,6,7,8-Indolizinetetrol, octahydro-, 1S-(1.alpha.,6.alpha.,7.beta.,8.beta.,8a.beta.)-

Origin of Product

United States

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